molecular formula C29H24N2O2S2 B290286 8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one

8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one

Cat. No. B290286
M. Wt: 496.6 g/mol
InChI Key: JITMFFWKRLDQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves the inhibition of various cellular pathways that are involved in the progression of cancer and neurodegenerative diseases. This compound has been shown to inhibit the activity of various enzymes, including proteasomes and histone deacetylases, which play a crucial role in the regulation of cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one have been extensively studied. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial process in the treatment of cancer. Additionally, it has been shown to reduce inflammation and oxidative stress, which are key factors in the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one in lab experiments include its unique chemical structure, which allows for the development of novel therapeutic agents. Additionally, this compound has shown promising results in various preclinical studies, indicating its potential for use in the treatment of cancer and neurodegenerative diseases. However, the limitations of using this compound in lab experiments include the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research and development of 8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one. These include the development of novel therapeutic agents based on this compound, the optimization of its chemical structure for improved efficacy and safety, and the development of targeted delivery systems to improve its bioavailability and reduce toxicity. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.
In conclusion, 8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a chemical compound with significant potential for use in the treatment of cancer and neurodegenerative diseases. Its unique chemical structure and promising preclinical results make it an attractive target for further research and development. However, further research is needed to determine its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of 8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves several steps, including the condensation of 2-aminothiophene-3-carboxylic acid with 2-bromo-4-methoxybenzaldehyde, followed by the addition of 2-phenylethanethiol and cyclization with 1,3-dibromo-5,5-dimethylhydantoin. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

The chemical compound 8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C29H24N2O2S2

Molecular Weight

496.6 g/mol

IUPAC Name

13-(4-methoxyphenyl)-14-(2-phenylethylsulfanyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

InChI

InChI=1S/C29H24N2O2S2/c1-33-22-14-12-21(13-15-22)31-28(32)25-24-16-11-20-9-5-6-10-23(20)26(24)35-27(25)30-29(31)34-18-17-19-7-3-2-4-8-19/h2-10,12-15H,11,16-18H2,1H3

InChI Key

JITMFFWKRLDQLN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCCC4=CC=CC=C4)SC5=C3CCC6=CC=CC=C65

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCCC4=CC=CC=C4)SC5=C3CCC6=CC=CC=C65

Origin of Product

United States

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